molecular formula C16H13ClN2OS2 B13377902 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one

Cat. No.: B13377902
M. Wt: 348.9 g/mol
InChI Key: MJGMNUKIOHTRGE-LCYFTJDESA-N
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Description

5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 4-ethylphenylamine and thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazolidinone ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.

    Medicine: Its anti-inflammatory and anticancer properties have been explored in preclinical studies, showing promise as a therapeutic agent for treating inflammatory diseases and certain types of cancer.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. In terms of anti-inflammatory action, the compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar compounds to 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one include other thiazolidinones with different substituents on the thiazolidinone ring. These compounds share similar biological activities but may vary in potency and specificity. For example:

These comparisons highlight the uniqueness of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one in terms of its specific substituents and resulting biological activities.

Properties

Molecular Formula

C16H13ClN2OS2

Molecular Weight

348.9 g/mol

IUPAC Name

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13ClN2OS2/c1-2-10-3-5-11(6-4-10)18-16-19-15(20)13(22-16)9-12-7-8-14(17)21-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9-

InChI Key

MJGMNUKIOHTRGE-LCYFTJDESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2

Canonical SMILES

CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(S3)Cl)S2

Origin of Product

United States

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